4-broMo-N,N-bis(4-(hexyloxy)phenyl)aniline
Overview
Description
4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline is an organic compound with the molecular formula C30H38BrNO2. It is known for its applications in organic synthesis and materials science. This compound is often used as a precursor in the synthesis of various organic materials, including liquid crystals and fluorescent probes .
Preparation Methods
The synthesis of 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline typically involves the reaction of aniline derivatives with brominated alkyl compounds. One common method includes the reaction of 4-bromoaniline with 4-(hexyloxy)phenyl derivatives under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules[][3].
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and advanced materials.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in various applications, including as a catalyst or a fluorescent probe .
Comparison with Similar Compounds
4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline can be compared with other similar compounds, such as:
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: This compound has methoxy groups instead of hexyloxy groups, which can affect its chemical properties and applications.
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: The presence of tert-butyl groups can influence the compound’s reactivity and stability.
4-Bromo-N,N-bis(4-(ethoxy)phenyl)aniline: Ethoxy groups provide different solubility and reactivity characteristics compared to hexyloxy groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct properties and make it suitable for specialized applications in materials science and organic synthesis.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-hexoxy-N-(4-hexoxyphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38BrNO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETNVCNRVWFRSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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